

# An In-Depth Technical Guide to the Chemical Structure and Synthesis of Fenoverine

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## Compound of Interest

Compound Name: Fenoverine

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## Abstract

**Fenoverine** is a musculotropic antispasmodic agent recognized for its efficacy in managing gastrointestinal smooth muscle spasms. This technical guide provides a comprehensive overview of the chemical structure and a detailed account of the synthetic methodologies for **Fenoverine**. The document elucidates the key physicochemical properties of the molecule, supported by quantitative data presented in tabular format for clarity and comparative analysis. Furthermore, a detailed experimental protocol for its synthesis is provided, alongside a visualization of its synthetic pathway and proposed mechanism of action through its interaction with voltage-gated calcium channels. This guide is intended to be a critical resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

## Chemical Structure and Properties of Fenoverine

**Fenoverine**, systematically named 2-(4-(benzo[d][1,2]dioxol-5-ylmethyl)piperazin-1-yl)-1-(10H-phenothiazin-10-yl)ethan-1-one, is a complex molecule featuring a phenothiazine core linked to a piperazine moiety which, in turn, is substituted with a piperonyl group.[3][4] This unique structural arrangement is pivotal to its pharmacological activity as a calcium channel modulator. [1][5]

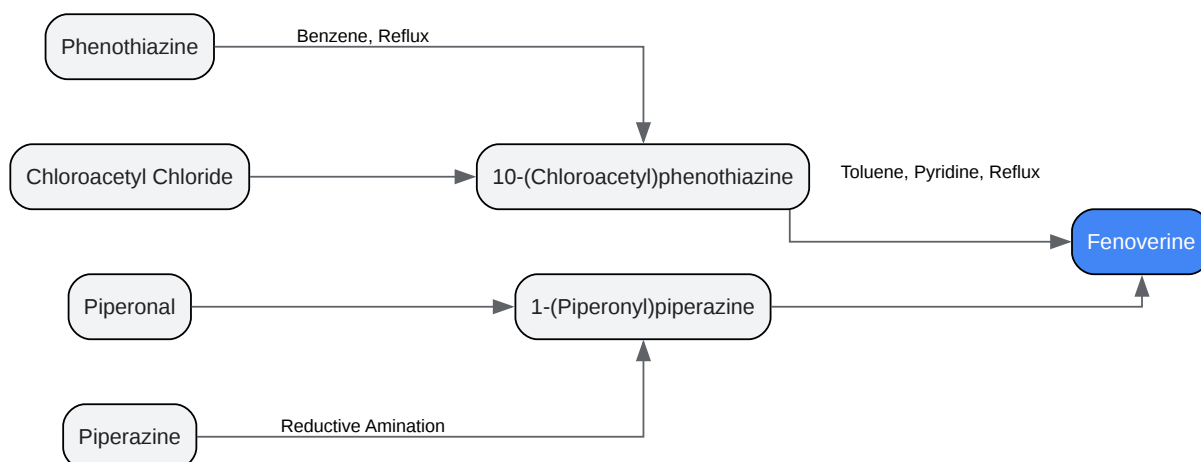
Table 1: Chemical and Physical Properties of **Fenoverine**

Property	Value	Reference
IUPAC Name	2-(4-(benzo[d][1,2]dioxol-5-ylmethyl)piperazin-1-yl)-1-(10H-phenothiazin-10-yl)ethan-1-one	[3][6]
CAS Number	37561-27-6	[3]
Molecular Formula	C <sub>26</sub> H <sub>25</sub> N <sub>3</sub> O <sub>3</sub> S	[3][4]
Molecular Weight	459.56 g/mol	[5]
Appearance	Pale Beige to Beige Solid	
Melting Point	141-142 °C	
Boiling Point	671.8±55.0 °C (Predicted)	
Density	1.343±0.06 g/cm <sup>3</sup> (Predicted)	
pKa	6.47±0.10 (Predicted)	
Solubility	Practically insoluble in water and DCM; Slightly soluble in ethanol and methanol; Freely soluble in 0.1N HCl and DMSO (80 mg/mL).[2][7]	[2][7]

## Synthesis of Fenoverine

The synthesis of **Fenoverine** is a multi-step process that involves the preparation of two key intermediates: 10-(chloroacetyl)phenothiazine and 1-(piperonyl)piperazine. These intermediates are subsequently coupled to yield the final product.

## Synthetic Pathway



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Caption: Synthetic route of **Fenoverine**.

## Experimental Protocols

### Step 1: Synthesis of 10-(Chloroacetyl)phenothiazine

- Materials: Phenothiazine, Chloroacetyl chloride, Dry benzene.
- Procedure:
  - Dissolve phenothiazine (199.3 g, 1.0 mol) in 2 L of dry benzene in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
  - Heat the solution to reflux.
  - Add a catalytic amount of bromine to initiate the reaction.
  - Add chloroacetyl chloride (136 g, 1.2 mol) dropwise to the refluxing solution.
  - Continue refluxing for 5 hours after the addition is complete.

- Cool the reaction mixture to room temperature.
- Concentrate the solution under reduced pressure to obtain the crude product.
- Recrystallize the crude product from absolute ethanol to yield pure 10-(chloroacetyl)phenothiazine.

### Step 2: Synthesis of 1-(Piperonyl)piperazine

- Materials: Piperazine, Piperonal (3,4-methylenedioxybenzaldehyde), Reducing agent (e.g., sodium triacetoxyborohydride or catalytic hydrogenation), Solvent (e.g., dichloromethane or methanol).
- Procedure (Illustrative example using reductive amination):
  - To a solution of piperonal (150 g, 1.0 mol) in a suitable solvent, add piperazine (172 g, 2.0 mol).
  - Stir the mixture at room temperature for 1-2 hours to form the iminium ion intermediate.
  - Add the reducing agent portion-wise while maintaining the temperature.
  - Continue stirring at room temperature overnight.
  - Quench the reaction with water and extract the product with an organic solvent.
  - Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
  - Purify the crude product by distillation or column chromatography to obtain 1-(piperonyl)piperazine.

### Step 3: Synthesis of **Fenoverine**

- Materials: 10-(Chloroacetyl)phenothiazine, 1-(Piperonyl)piperazine, Dry toluene, Pyridine.
- Procedure:

- In a round-bottom flask, combine 10-(chloroacetyl)phenothiazine (13.8 g, 0.05 mol), 1-(piperonyl)piperazine (11.8 g, 0.05 mol), and pyridine (3.9 g, 0.05 mol) in 200 ml of dry toluene.
- Reflux the mixture for 3 hours.
- Cool the solution to room temperature and filter to remove any solid byproducts.
- Concentrate the filtrate under reduced pressure.
- Recrystallize the resulting solid from isopropyl ether to obtain pure **Fenoverine**.
- The final product should be characterized by melting point analysis and spectroscopic methods ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS) to confirm its identity and purity.

## Spectroscopic Data

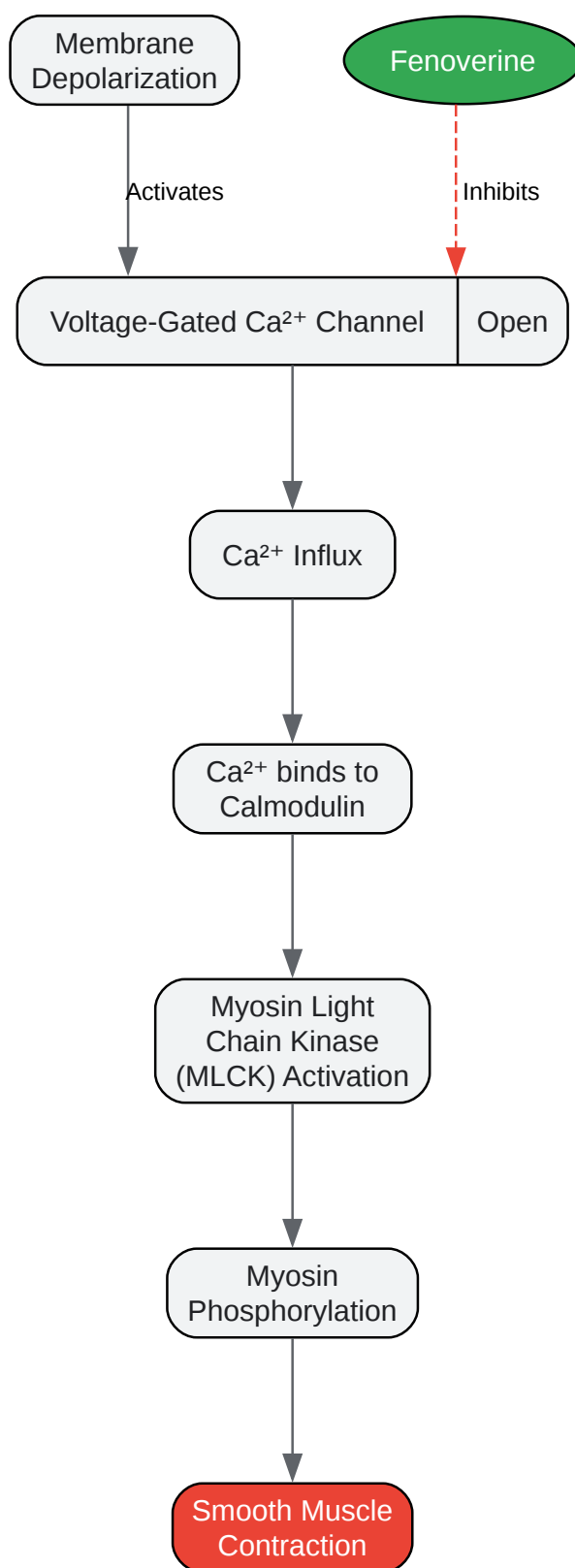
While a comprehensive set of experimental spectra for **Fenoverine** is not readily available in the public domain, the expected spectral characteristics can be inferred from its chemical structure.

Table 2: Predicted Spectroscopic Data for **Fenoverine**

Spectroscopy	Expected Characteristics
<sup>1</sup> H NMR	Aromatic protons of the phenothiazine and piperonyl groups (approx. 6.8-8.0 ppm), methylene protons of the piperonyl group (approx. 5.9 ppm), methylene protons of the piperazine ring and the acetyl linker (approx. 2.5-4.5 ppm).
<sup>13</sup> C NMR	Aromatic carbons (approx. 110-150 ppm), carbonyl carbon of the amide (approx. 165-175 ppm), methylene carbons (approx. 40-65 ppm).
IR (Infrared)	C=O stretching (amide) around 1670-1690 cm <sup>-1</sup> , C-N stretching, C-O-C stretching (dioxole ring), and aromatic C-H stretching. <a href="#">[8]</a> <a href="#">[9]</a>
Mass Spectrometry	A molecular ion peak (M <sup>+</sup> ) at m/z 459.16, with fragmentation patterns corresponding to the loss of the piperonylpiperazine moiety and cleavage of the phenothiazine ring. <a href="#">[3]</a>

## Mechanism of Action: Voltage-Gated Calcium Channel Modulation

**Fenoverine** exerts its antispasmodic effects by acting as a modulator of voltage-gated calcium channels in smooth muscle cells.[\[1\]](#) By inhibiting the influx of extracellular calcium, it prevents the cascade of events leading to muscle contraction.



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Caption: Signaling pathway of smooth muscle contraction and the inhibitory action of **Fenoverine**.

The depolarization of the smooth muscle cell membrane triggers the opening of voltage-gated calcium channels.<sup>[1]</sup> This leads to an influx of calcium ions into the cell, which then bind to calmodulin. The calcium-calmodulin complex activates myosin light chain kinase (MLCK). MLCK, in turn, phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in muscle contraction. **Fenoverine** intervenes in this pathway by blocking the voltage-gated calcium channels, thereby preventing the initial influx of calcium and inhibiting the entire contraction cascade.<sup>[1]</sup>

## Conclusion

This technical guide has provided a detailed examination of the chemical structure, synthesis, and mechanism of action of **Fenoverine**. The presented data and protocols offer a valuable resource for scientists and researchers in the pharmaceutical industry. A thorough understanding of **Fenoverine**'s chemistry and pharmacology is essential for its potential further development and for the exploration of new therapeutic applications. The provided synthetic route and methodologies can serve as a foundation for process optimization and scale-up, while the elucidation of its mechanism of action can guide future drug design and discovery efforts targeting similar pathways.

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